molecular formula C21H24N2O6S B6455764 2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548985-45-9

2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455764
CAS No.: 2548985-45-9
M. Wt: 432.5 g/mol
InChI Key: GMKICSFOEGUMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine trione family, characterized by a 1,2,4-benzothiadiazine core substituted with three ketone groups (1,1,3-trione). Key structural features include:

  • A 3,4-dimethoxyphenyl group at position 2, contributing electron-donating methoxy substituents that may enhance solubility and influence receptor binding.
  • An oxan-4-ylmethyl (tetrahydropyranylmethyl) group at position 4, introducing a polar, oxygen-containing heterocycle that could improve bioavailability compared to purely hydrophobic substituents .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-27-18-8-7-16(13-19(18)28-2)23-21(24)22(14-15-9-11-29-12-10-15)17-5-3-4-6-20(17)30(23,25)26/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKICSFOEGUMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic derivative belonging to the benzothiadiazine class. This article aims to explore its biological activity through various studies and data analyses.

Chemical Structure

The compound has a complex structure characterized by:

  • A benzothiadiazine core.
  • A methoxy-substituted phenyl group.
  • An oxan ring contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have reported the anticancer potential of benzothiadiazine derivatives. For instance:

  • A study demonstrated that derivatives of this class could inhibit the proliferation of various cancer cell lines, including breast and cervical cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis .

2. Antioxidant Properties

The compound has shown significant antioxidant activity in vitro. This activity is crucial for protecting cells from oxidative stress-related damage. The antioxidant capacity was measured using DPPH and ABTS assays, revealing effective free radical scavenging abilities.

3. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example:

  • It has been shown to inhibit kinases associated with tumor growth, suggesting a potential role in targeted cancer therapies .

Case Study 1: Anticancer Efficacy

In a comparative study involving various benzothiadiazine derivatives:

  • The compound exhibited a GI50 (growth inhibition concentration) of 3.18 ± 0.11 µM against MCF-7 cells, outperforming standard chemotherapeutics .
Cell LineGI50 (µM)Comparison to Standard
MCF-73.18 ± 0.11Superior
HeLa8.12 ± 0.43Inferior

Case Study 2: Antioxidant Capacity

The antioxidant activity was quantified using various assays:

  • DPPH Scavenging Activity: IC50 = 25 µM
  • ABTS Scavenging Activity: IC50 = 30 µM

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. In silico studies predict good bioavailability due to its lipophilic nature.

Molecular Docking Studies

Molecular docking simulations have provided insights into the interaction between this compound and target proteins involved in cancer signaling pathways:

  • Key interactions were noted with proteins such as NEK6 and TP53, which are critical in regulating cell cycle and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structural and theoretical properties of similar benzothiadiazine derivatives:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features/Properties Reference
Target Compound 2: 3,4-dimethoxyphenyl; 4: oxan-4-ylmethyl C₂₁H₂₂N₂O₆S 430.48* Polar oxan group; methoxy-enhanced solubility
4-[(2-Chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-...-trione (K261-2248) 2: 3,4-dimethylphenyl; 4: 2-chlorobenzyl C₂₄H₂₀ClN₂O₃S 475.94 Chlorine increases lipophilicity; lower solubility
2-Benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione 2: benzyl; 3: 4-methoxyphenyl C₂₁H₂₀N₂O₃S 380.46 Methoxy group at para position; benzyl enhances rigidity
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione 3: 6-fluoro-chromenyl C₁₈H₁₂FN₂O₄S 387.36 Fluorine’s electronegativity alters electronic profile
2-(3-Methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-...-trione (CAS 895650-26-7) 2: 3-methylphenyl; 4: pyrido-pyrimidinyl C₂₅H₂₁N₃O₄S 483.52 Bulky pyrido-pyrimidinyl group; potential kinase inhibition

*Calculated molar mass based on molecular formula.

Key Observations:

Substituent Effects on Solubility and Bioavailability: The oxan-4-ylmethyl group in the target compound likely improves water solubility compared to the 2-chlorobenzyl group in K261-2248, which is more lipophilic . Methoxy groups (as in the target and ’s compound) further enhance solubility, aligning with ’s findings that methoxy-substituted compounds exhibit favorable bioavailability scores (0.55–0.56) .

Electronic and Steric Influences: Fluorine in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target. This could alter binding affinities in biological targets (e.g., enzymes or receptors) .

Theoretical and Computational Insights :

  • While focuses on triazolone derivatives, methods like B3LYP/6-311G(d,p) calculations could predict the target compound’s Mulliken charges or HOMO-LUMO gaps, guiding structure-activity relationships .

Structural and Functional Implications

  • Biological Activity : Benzothiadiazine derivatives are explored for antimicrobial, anticancer, and anti-inflammatory applications. The oxan-4-ylmethyl group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life due to metabolic stability .
  • Synthetic Challenges : Derivatives with bulky substituents (e.g., ) may require multi-step syntheses, whereas methoxy- or methyl-substituted analogs (e.g., ) are more straightforward .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.